1-({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene and pyrimidine rings, followed by their functionalization and coupling with the piperidine ring. Common synthetic routes may involve:
Formation of Thiophene Ring: This can be achieved through the cyclization of 1,4-diketones with sulfur sources.
Formation of Pyrimidine Ring: This often involves the condensation of amidines with β-dicarbonyl compounds.
Coupling Reactions: The thiophene and pyrimidine rings are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene sulfoxide and thiophene sulfone.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 4,6-dichloropyrimidine.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide.
Uniqueness
1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a thiophene ring, a trifluoromethyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C17H17F3N4O2S2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H17F3N4O2S2/c18-17(19,20)13-8-11(12-2-1-7-27-12)22-16(23-13)28-9-14(25)24-5-3-10(4-6-24)15(21)26/h1-2,7-8,10H,3-6,9H2,(H2,21,26) |
InChI Key |
QNLKZKBOUMQUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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